molecular formula C10H13N B15072340 (R)-5-Methyl-indan-1-ylamine

(R)-5-Methyl-indan-1-ylamine

Cat. No.: B15072340
M. Wt: 147.22 g/mol
InChI Key: GPCQIJHZALEOMP-SNVBAGLBSA-N
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Description

®-5-Methyl-indan-1-ylamine is a chiral amine compound with a unique structure that includes an indane ring substituted with a methyl group at the 5-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methyl-indan-1-ylamine typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of 5-methyl-1-indanone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex under mild temperatures and pressures.

Industrial Production Methods: Industrial production of ®-5-Methyl-indan-1-ylamine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: ®-5-Methyl-indan-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-5-Methyl-indan-1-ylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5-Methyl-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include neurotransmitter systems, where the compound influences the release or uptake of neurotransmitters, thereby affecting neurological functions.

Comparison with Similar Compounds

    (S)-5-Methyl-indan-1-ylamine: The enantiomer of ®-5-Methyl-indan-1-ylamine, with similar but distinct biological activity.

    5-Methyl-indan-1-ylamine: The racemic mixture containing both ® and (S) enantiomers.

    Indan-1-ylamine: The parent compound without the methyl substitution.

Uniqueness: ®-5-Methyl-indan-1-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the methyl group at the 5-position also influences its chemical reactivity and interactions with molecular targets.

This detailed overview provides a comprehensive understanding of ®-5-Methyl-indan-1-ylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1

InChI Key

GPCQIJHZALEOMP-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@@H](CC2)N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)N

Origin of Product

United States

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